molecular formula C24H16FN3O4S2 B12129575 (4E)-1-[5-(benzylsulfanyl)-1,3,4-thiadiazol-2-yl]-5-(4-fluorophenyl)-4-[furan-2-yl(hydroxy)methylidene]pyrrolidine-2,3-dione

(4E)-1-[5-(benzylsulfanyl)-1,3,4-thiadiazol-2-yl]-5-(4-fluorophenyl)-4-[furan-2-yl(hydroxy)methylidene]pyrrolidine-2,3-dione

Cat. No.: B12129575
M. Wt: 493.5 g/mol
InChI Key: LUUFWUHQUXDDQS-UHFFFAOYSA-N
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Description

(4E)-1-[5-(benzylsulfanyl)-1,3,4-thiadiazol-2-yl]-5-(4-fluorophenyl)-4-[furan-2-yl(hydroxy)methylidene]pyrrolidine-2,3-dione: is a complex organic compound that features a unique combination of functional groups, including a thiadiazole ring, a fluorophenyl group, and a furan ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4E)-1-[5-(benzylsulfanyl)-1,3,4-thiadiazol-2-yl]-5-(4-fluorophenyl)-4-[furan-2-yl(hydroxy)methylidene]pyrrolidine-2,3-dione typically involves multi-step organic reactions. The process begins with the preparation of the thiadiazole ring, which is then functionalized with a benzylsulfanyl group. Subsequent steps involve the introduction of the fluorophenyl and furan rings, followed by the formation of the pyrrolidine-2,3-dione core. Each step requires specific reaction conditions, such as controlled temperatures, pH levels, and the use of catalysts to ensure high yields and purity.

Industrial Production Methods

Industrial production of this compound would likely involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions for larger volumes, ensuring consistent quality control, and implementing efficient purification techniques. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

(4E)-1-[5-(benzylsulfanyl)-1,3,4-thiadiazol-2-yl]-5-(4-fluorophenyl)-4-[furan-2-yl(hydroxy)methylidene]pyrrolidine-2,3-dione: can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can target the carbonyl groups or the thiadiazole ring.

    Substitution: The benzylsulfanyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid for oxidation, reducing agents such as lithium aluminum hydride for reduction, and nucleophiles like amines or thiols for substitution reactions. Reaction conditions typically involve specific solvents, temperatures, and catalysts to achieve the desired transformations.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the benzylsulfanyl group can yield sulfoxides or sulfones, while reduction of the carbonyl groups can produce alcohols.

Scientific Research Applications

(4E)-1-[5-(benzylsulfanyl)-1,3,4-thiadiazol-2-yl]-5-(4-fluorophenyl)-4-[furan-2-yl(hydroxy)methylidene]pyrrolidine-2,3-dione: has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and materials.

    Biology: The compound’s unique structure allows it to interact with biological targets, making it a candidate for drug discovery and development.

    Industry: It can be used in the production of advanced materials, such as polymers and nanomaterials, due to its versatile chemical properties.

Mechanism of Action

The mechanism of action of (4E)-1-[5-(benzylsulfanyl)-1,3,4-thiadiazol-2-yl]-5-(4-fluorophenyl)-4-[furan-2-yl(hydroxy)methylidene]pyrrolidine-2,3-dione involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and triggering downstream signaling pathways. The thiadiazole ring and other functional groups play a crucial role in these interactions, contributing to the compound’s biological effects.

Comparison with Similar Compounds

Similar compounds to (4E)-1-[5-(benzylsulfanyl)-1,3,4-thiadiazol-2-yl]-5-(4-fluorophenyl)-4-[furan-2-yl(hydroxy)methylidene]pyrrolidine-2,3-dione include other thiadiazole derivatives and pyrrolidine-2,3-dione analogs. These compounds share structural similarities but differ in their functional groups and overall properties. The uniqueness of This compound lies in its specific combination of functional groups, which imparts distinct chemical and biological properties.

List of Similar Compounds

    1,3,4-Thiadiazole derivatives: Compounds with similar thiadiazole rings but different substituents.

    Pyrrolidine-2,3-dione analogs: Compounds with the same core structure but varying functional groups.

    Fluorophenyl derivatives: Compounds featuring the fluorophenyl group with different attached moieties.

Properties

Molecular Formula

C24H16FN3O4S2

Molecular Weight

493.5 g/mol

IUPAC Name

1-(5-benzylsulfanyl-1,3,4-thiadiazol-2-yl)-2-(4-fluorophenyl)-3-(furan-2-carbonyl)-4-hydroxy-2H-pyrrol-5-one

InChI

InChI=1S/C24H16FN3O4S2/c25-16-10-8-15(9-11-16)19-18(20(29)17-7-4-12-32-17)21(30)22(31)28(19)23-26-27-24(34-23)33-13-14-5-2-1-3-6-14/h1-12,19,30H,13H2

InChI Key

LUUFWUHQUXDDQS-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)CSC2=NN=C(S2)N3C(C(=C(C3=O)O)C(=O)C4=CC=CO4)C5=CC=C(C=C5)F

Origin of Product

United States

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